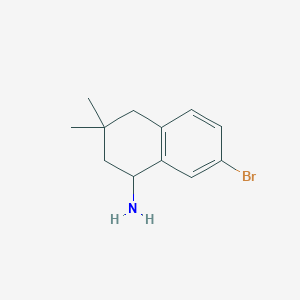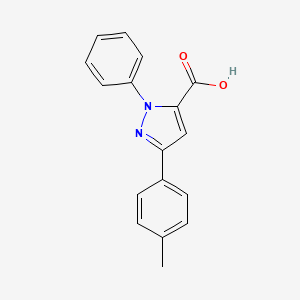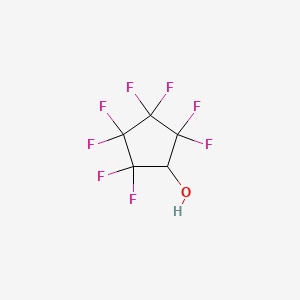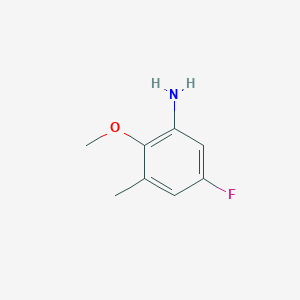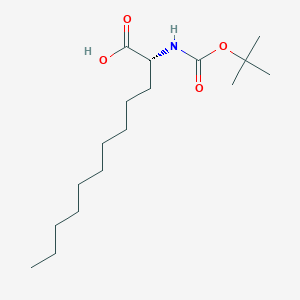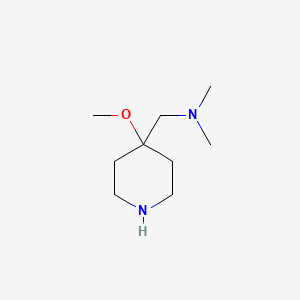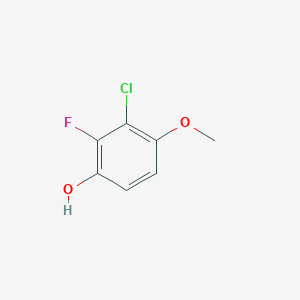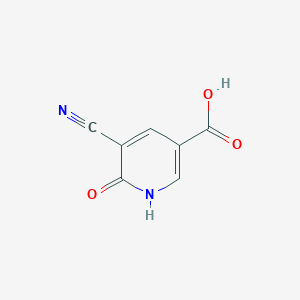
5-Cyano-6-hydroxynicotinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-6-hydroxynicotinic acid is a chemical compound with the molecular formula C7H4N2O3. It is a derivative of nicotinic acid, featuring a cyano group at the 5-position and a hydroxyl group at the 6-position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that nicotinic acid, a related compound, interacts with a receptor expressed in adipocytes and immune cells . This receptor plays a crucial role in the antiatherosclerotic effects of nicotinic acid .
Mode of Action
Nicotinic acid, a structurally similar compound, exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .
Biochemical Pathways
It is known that nicotinic acid can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .
Result of Action
Nicotinic acid, a related compound, has been shown to have antiatherosclerotic effects .
Action Environment
It is known that the compound is stored at refrigerator temperatures , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
5-Cyano-6-hydroxynicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. One of the key enzymes it interacts with is 6-hydroxynicotinic acid 3-monooxygenase, which catalyzes the hydroxylation of 6-hydroxynicotinic acid to form 2,5-dihydroxypyridine . This interaction is crucial for the degradation of nicotinic acid and its derivatives. Additionally, this compound has been shown to interact with various proteins and biomolecules involved in cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and detoxification processes . Furthermore, this compound can impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes such as 6-hydroxynicotinic acid 3-monooxygenase, leading to the production of reactive intermediates that can modulate cellular processes . Additionally, this compound can inhibit or activate certain enzymes, thereby influencing metabolic flux and gene expression. These molecular interactions are critical for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and long-term effects on cellular function. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and gene expression. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of nicotinic acid and its derivatives. It interacts with enzymes such as 6-hydroxynicotinic acid 3-monooxygenase, which catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine . These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-hydroxynicotinic acid typically involves the nitration of 6-hydroxynicotinic acid, followed by a reduction process to introduce the cyano group. The reaction conditions often include the use of strong acids and reducing agents to achieve the desired product. For example, nitration can be carried out using concentrated nitric acid, and the reduction step may involve the use of sodium cyanide or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-cyano-6-oxonicotinic acid.
Reduction: Formation of 5-amino-6-hydroxynicotinic acid.
Substitution: Formation of 5-cyano-6-halonicotinic acid derivatives.
Scientific Research Applications
5-Cyano-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-hydroxynicotinic acid
- 6-Hydroxynicotinic acid
- 5-Amino-6-hydroxynicotinic acid
Uniqueness
5-Cyano-6-hydroxynicotinic acid is unique due to the presence of both the cyano and hydroxyl groups on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the cyano group enhances its ability to participate in nucleophilic addition reactions, while the hydroxyl group allows for hydrogen bonding interactions .
Properties
IUPAC Name |
5-cyano-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-2-4-1-5(7(11)12)3-9-6(4)10/h1,3H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQTMPZASYUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
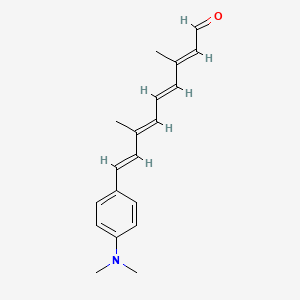
![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)
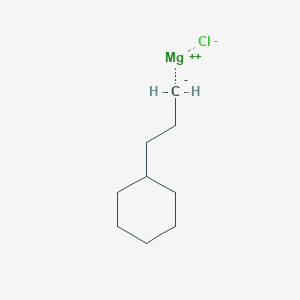
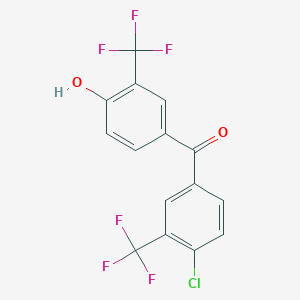
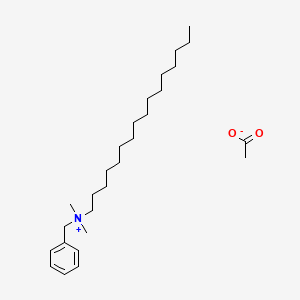
![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)
